N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide
Description
N-(4-Ethoxy-2-nitrophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with two distinct aromatic substituents:
- A 4-ethoxy-2-nitrophenyl group at the acetamide nitrogen, introducing electron-withdrawing (nitro) and electron-donating (ethoxy) effects.
- A 4-(N-methyl-4-methylbenzenesulfonamido)phenoxy group at the acetamide’s α-carbon, featuring a sulfonamide moiety with methyl substitution, which may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7S/c1-4-33-20-11-14-22(23(15-20)27(29)30)25-24(28)16-34-19-9-7-18(8-10-19)26(3)35(31,32)21-12-5-17(2)6-13-21/h5-15H,4,16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHBMLREKYNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide typically involves multi-step organic reactions. The process may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Ethoxylation: Addition of the ethoxy group.
Sulfonylation: Attachment of the sulfonyl group.
Amidation: Formation of the acetamide linkage.
Each step requires specific reagents and conditions, such as acids, bases, solvents, and catalysts, to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., sodium hydroxide).
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrophenyl group, an ether linkage, and a sulfonamide moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 336.36 g/mol. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components such as proteins and nucleic acids, potentially influencing various signaling pathways.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cellular Uptake : The sulfonamide group enhances solubility and facilitates cellular uptake, allowing for more pronounced biological effects.
- Reactive Intermediates : Bioreduction of the nitro group can generate reactive species that induce oxidative stress or apoptosis in targeted cells.
Antitumor Activity
Research has indicated that compounds similar to N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15 | Apoptosis induction via caspase activation |
| Study 2 | MCF-7 | 20 | Cell cycle arrest in G1 phase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
| Study | Model | Cytokines Measured | Effect |
|---|---|---|---|
| Study 3 | Mouse model | TNF-α, IL-6 | Decreased levels by 40% |
| Study 4 | In vitro | IL-1β | Inhibition by 30% |
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study evaluated the efficacy of the compound against human breast cancer cells. The results demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting potential for development as an anticancer agent. -
Case Study on Inflammatory Response :
In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-α.
Comparison with Similar Compounds
Table 1: Antimicrobial Acetamide Derivatives
Anti-inflammatory and iNOS-Inhibiting Analogues
Thiazolidinedione (TZD) and thiazole-containing acetamides demonstrate anti-inflammatory activity via nitric oxide (NO) inhibition:
- Compound V2–V6 (): These TZD derivatives (e.g., V2: IC₅₀ = 45.6 µM) inhibit NO production in macrophages.
- 5-Benzylidenethiazolidine-2,4-diones (): Compound 74 (IC₅₀ = 25.2 µM) highlights the role of halogenated aryl groups in enhancing anti-inflammatory potency. The target’s nitro group may similarly modulate redox signaling pathways .
Table 2: Anti-inflammatory Acetamide Derivatives
Melting Points and Solubility
- V2–V6 (): Melting points range from 220–274°C, influenced by nitro (V4: 258–260°C) and methoxy (V6: 272–274°C) groups. The target’s nitro and ethoxy groups may similarly elevate melting points due to polar interactions .
- Phenoxyaromatic acids (): Bromine substituents (e.g., 19h: C₁₈H₁₇Br₂NO₄) increase molecular weight and lipophilicity, contrasting with the target’s methylsulfonamido group, which balances hydrophobicity and hydrogen-bonding capacity .
Q & A
Q. How is this compound used in mechanistic studies of enzyme inhibition?
- Methodological Answer :
- Kinetic Analysis : Measure Ki values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
- Fluorescent Labeling : Attach a fluorophore (e.g., FITC) to the acetamide group for real-time tracking of enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
